molecular formula C18H17N3O5 B3835858 2-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoic acid

2-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoic acid

Cat. No. B3835858
M. Wt: 355.3 g/mol
InChI Key: XSDWMLFXVSWOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoic acid” is a complex organic molecule. It contains a benzoic acid group, a piperazine ring, and a nitrophenyl group. The piperazine ring is a six-membered ring with two nitrogen atoms. The nitrophenyl group consists of a benzene ring with a nitro group (-NO2) attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring introduces a level of saturation and potential for stereochemistry, while the nitrophenyl and benzoic acid groups are aromatic and planar .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group might be reduced to an amine, the piperazine could participate in substitution reactions, and the carboxylic acid could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar nitro and carboxylic acid groups could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The piperazine ring is a common feature in many pharmaceuticals and could play a role in binding to biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity and the specific properties of its functional groups. For instance, nitro compounds can be explosive under certain conditions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in pharmaceuticals, given the presence of the piperazine ring .

properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c22-17(15-3-1-2-4-16(15)18(23)24)20-11-9-19(10-12-20)13-5-7-14(8-6-13)21(25)26/h1-8H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDWMLFXVSWOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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